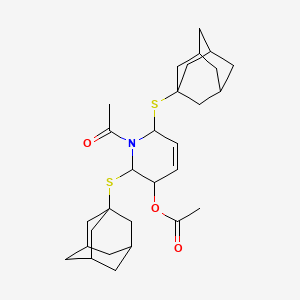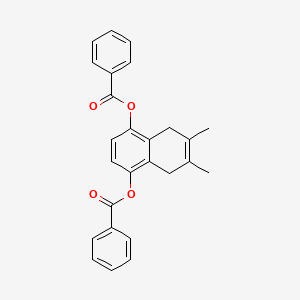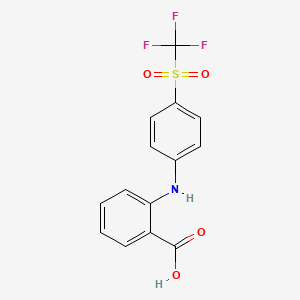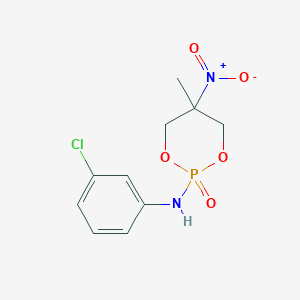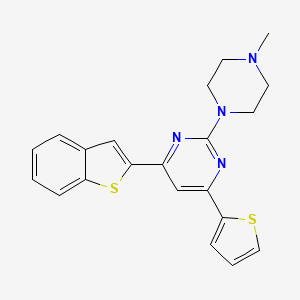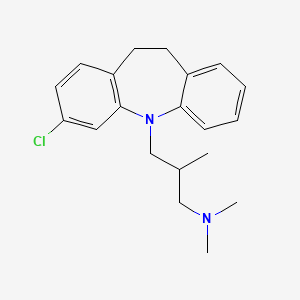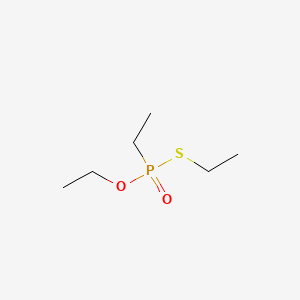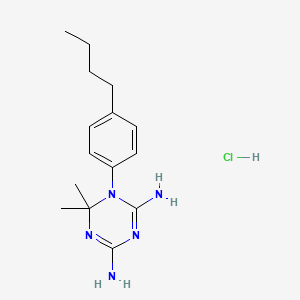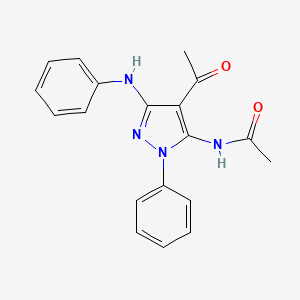![molecular formula C14H14N8O B12800492 4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamide CAS No. 57963-39-0](/img/structure/B12800492.png)
4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamide is a compound known for its structural similarity to methotrexate, a well-known chemotherapeutic agent. This compound is often referred to as Methotrexate Related Compound E and has applications in various fields, including medicinal chemistry and cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamide typically involves the reaction of 2,4-diaminopteridine with benzoyl chloride in the presence of a base. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The use of automated systems and reactors helps in maintaining the reaction conditions and scaling up the production .
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction may produce an amine derivative .
Wissenschaftliche Forschungsanwendungen
4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential as an antitumor agent and its structural similarity to methotrexate, which is used in cancer therapy.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard in drug manufacturing
Wirkmechanismus
The mechanism of action of 4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamide involves its interaction with dihydrofolate reductase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, the compound disrupts the production of tetrahydrofolate, leading to a reduction in DNA, RNA, and protein synthesis. This mechanism is similar to that of methotrexate, making it a valuable compound for studying enzyme inhibition and cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methotrexate: A well-known chemotherapeutic agent with a similar structure and mechanism of action.
Aminopterin: Another folic acid derivative that inhibits dihydrofolate reductase.
Pralatrexate: A potent antifolate that selectively targets cancer cells
Uniqueness
Its ability to inhibit dihydrofolate reductase and its structural similarity to methotrexate make it a valuable compound for studying enzyme inhibition and developing new therapeutic agents .
Eigenschaften
CAS-Nummer |
57963-39-0 |
|---|---|
Molekularformel |
C14H14N8O |
Molekulargewicht |
310.31 g/mol |
IUPAC-Name |
4-[(2,4-diaminopteridin-6-yl)methylamino]benzamide |
InChI |
InChI=1S/C14H14N8O/c15-11-10-13(22-14(17)21-11)19-6-9(20-10)5-18-8-3-1-7(2-4-8)12(16)23/h1-4,6,18H,5H2,(H2,16,23)(H4,15,17,19,21,22) |
InChI-Schlüssel |
ZPJMMISCPNTYNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)N)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



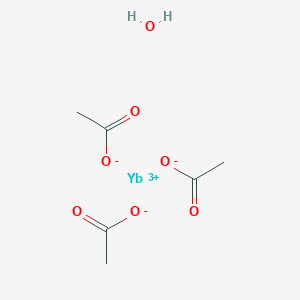

![Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]-](/img/structure/B12800430.png)
